![molecular formula C8H9Cl2NO3 B6350326 Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride; 95% CAS No. 1158281-64-1](/img/structure/B6350326.png)
Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride; 95%
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Overview
Description
“Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride” is a chemical compound with the CAS Number: 5043-81-2 . Its IUPAC name is methyl 3-amino-5-chloro-2-hydroxybenzoate . The molecular weight of this compound is 201.61 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 201.61 . It should be stored in a freezer .Scientific Research Applications
Methyl 3-AHCB-HCl has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of biologically active compounds. In addition, it is used in environmental and biological studies, such as the detection of pollutants in water, and in the development of new drugs.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains an amino group and a hydroxy group, which may interact with various biological targets .
Pharmacokinetics
Its solubility in DMSO and methanol suggests that it may have good bioavailability . .
Result of Action
The molecular and cellular effects of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Advantages and Limitations for Lab Experiments
Methyl 3-AHCB-HCl has several advantages for laboratory experiments. It is inexpensive and readily available. It is also stable and non-toxic, making it safe to handle and use. The main limitation of Methyl 3-AHCB-HCl is its slow reaction rate, which may be a problem for some experiments.
Future Directions
Methyl 3-AHCB-HCl has potential for further research and development. It could be used in the synthesis of novel compounds, such as dyes, pharmaceuticals, and agrochemicals. It could also be used as a catalyst in the synthesis of biologically active compounds. In addition, it could be used in environmental and biological studies, such as the detection of pollutants in water, and in the development of new drugs.
Synthesis Methods
Methyl 3-AHCB-HCl can be synthesized through a reaction between 3-amino-5-chloro-2-hydroxybenzoic acid and methyl bromide. The reaction proceeds in the presence of anhydrous aluminum chloride as a catalyst in an inert atmosphere at room temperature. The reaction is slow but complete, producing a white crystalline solid with a melting point of 90-92 °C and a purity of 95%.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with enzymes involved in the synthesis of nucleotides, leading to alterations in DNA and RNA synthesis . Additionally, Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can bind to specific proteins, modulating their activity and influencing cellular signaling pathways.
Cellular Effects
The effects of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can affect gene expression by modulating transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, inhibiting their catalytic activity and leading to changes in metabolic flux . Additionally, Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can interact with DNA and RNA, affecting their stability and function. It has also been shown to modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can result in cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on biological systems.
Metabolic Pathways
Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and their derivatives . Additionally, Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can affect the activity of enzymes involved in amino acid metabolism, resulting in alterations in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can influence its activity and function, with higher concentrations observed in certain tissues and organelles.
Subcellular Localization
Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can influence its interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
methyl 3-amino-5-chloro-2-hydroxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.ClH/c1-13-8(12)5-2-4(9)3-6(10)7(5)11;/h2-3,11H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPLJIAISSQWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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